1-bromo-4-fluoro-2,3-dihydro-1H-indene
Overview
Description
1-bromo-4-fluoro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a bromine atom at the first position and a fluorine atom at the fourth position on the indene ring, which is partially hydrogenated.
Mechanism of Action
Target of Action
Indole derivatives, which are structurally similar to 1-bromo-4-fluoro-2,3-dihydro-1H-indene, are known to interact with multiple receptors in the body . They play a significant role in cell biology and are used in the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have various biological effects, depending on the specific derivative and its target .
Biochemical Analysis
Biochemical Properties
1-bromo-4-fluoro-2,3-dihydro-1H-indene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are essential for signal transduction pathways. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, the binding of this compound to certain receptors can result in either the activation or inhibition of downstream signaling pathways. Additionally, this compound can influence enzyme activity by acting as a competitive inhibitor or an allosteric modulator .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in particular cellular compartments. The distribution of this compound can affect its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-fluoro-2,3-dihydro-1H-indene typically involves the bromination and fluorination of indene or its derivatives. One common method is the bromination of 2,3-dihydro-1H-indene followed by fluorination. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The fluorination step can be achieved using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-fluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of fully hydrogenated indene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of 1-substituted-4-fluoro-2,3-dihydro-1H-indene derivatives.
Oxidation: Formation of this compound-1-one.
Reduction: Formation of 1-bromo-4-fluoroindane.
Scientific Research Applications
1-bromo-4-fluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various indene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-bromo-2,3-dihydro-1H-indene: Lacks the fluorine atom, which may result in different chemical and biological properties.
4-fluoro-2,3-dihydro-1H-indene:
1-chloro-4-fluoro-2,3-dihydro-1H-indene: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
Uniqueness
1-bromo-4-fluoro-2,3-dihydro-1H-indene is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and potential for diverse applications. The combination of these halogens can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
Properties
IUPAC Name |
1-bromo-4-fluoro-2,3-dihydro-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFDENIIPSNVQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1Br)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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